molecular formula C32H36FNO4 B12505618 (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester

(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester

Cat. No.: B12505618
M. Wt: 517.6 g/mol
InChI Key: GTJPCLUSFUIHTP-UHFFFAOYSA-N
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Description

(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester is a critical advanced intermediate in the synthetic pathway of Rosuvastatin, a prominent HMG-CoA reductase inhibitor. Rosuvastatin is widely used for managing hypercholesterolemia by effectively lowering LDL cholesterol levels. This specific stereoisomer is strategically designed for the construction of the statin's signature dihydroxy acid moiety, which is essential for its potent biological activity. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, while the dioxane ring protects the diol system, allowing for precise chemoselective transformations in later synthetic stages. Researchers utilize this compound to study and optimize the final steps of Rosuvastatin synthesis, particularly focusing on deprotection strategies and the introduction of the pharmacologically active sulfonamide group. Its primary research value lies in enabling the production of high-purity Rosuvastatin for pharmacological evaluation, metabolic studies, and as a reference standard in analytical method development. The compound's defined stereochemistry is crucial, as the (4R,6S) configuration is mandatory for conferring high affinity and specificity towards the HMG-CoA reductase enzyme active site. This makes it an indispensable tool for medicinal chemists working on statin analog development and for investigating the structure-activity relationships within this important class of therapeutic agents.

Properties

IUPAC Name

tert-butyl 2-[6-[2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36FNO4/c1-31(2,3)38-28(35)19-24-18-23(36-32(4,5)37-24)16-17-26-29(20-12-14-22(33)15-13-20)25-8-6-7-9-27(25)34-30(26)21-10-11-21/h6-9,12-17,21,23-24H,10-11,18-19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJPCLUSFUIHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)C=CC2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)CC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Basic Properties

Property Value
Molecular Formula C32H36FNO4
Molecular Weight 517.63 g/mol
Physical State Solid
Color White to Off-White
Melting Point 105-116°C (Solvent: hexane)
Boiling Point 604.6±55.0°C (Predicted)
Density 1.184±0.06 g/cm³ (Predicted)
Storage Conditions Under inert gas (nitrogen or argon) at 2-8°C
Solubility Slightly soluble in chloroform, DMSO, and methanol

The compound contains a quinoline core with a cyclopropyl group at position 2 and a 4-fluorophenyl group at position 4, connected via a (E)-configured vinyl bridge to a 2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester moiety with defined stereochemistry at positions 4R and 6S.

Key Starting Materials

The synthesis of this complex intermediate requires preparation of two major building blocks that are subsequently coupled through various olefination methods.

Quinoline Fragment Preparation

The quinoline fragment, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde, is a crucial starting material for several synthetic routes. Its preparation typically follows this sequence:

  • Synthesis of 2-amino-4'-fluoro-benzophenone
  • Reaction with 3-cyclopropyl-3-oxopropionate ester
  • Cyclization to form the quinoline core
  • Introduction of the aldehyde functionality at position 3

The cyclization reaction is typically conducted using Lewis acid catalysts to form 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate ester, which can be further transformed to other key intermediates.

Dioxane Fragment Preparation

The dioxane fragment, typically tert-butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate, is prepared through oxidation of the corresponding alcohol:

  • Reaction of (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester with methanol and potassium carbonate (3 hours)
  • Oxidation using sodium hypochlorite, 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (TEMPO), sodium hydrogen carbonate, and potassium bromide in dichloromethane at -5 to 5°C (1 hour)

This oxidation method provides high yield (96.1%) while maintaining the stereochemical integrity at positions 4R and 6S.

Julia Olefination Approach

The Julia olefination represents one of the most efficient methods for preparing the target compound with excellent E-stereoselectivity.

Sulfone Fragment Synthesis

The preparation of the sulfone fragment involves multiple steps:

  • Tosylation : (4R-Cis)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester is reacted with p-toluenesulfonyl chloride in the presence of bases such as dimethylamine or pyridine in dichloromethane at temperatures below 5°C, followed by refluxing for 18-24 hours.

  • Thioether Formation : The tosylate intermediate reacts with trimercapto-s-triazine under basic conditions (NaOH or KOH) in 1,4-dioxane.

  • Oxidation : The thioether is oxidized to obtain the corresponding sulfone.

Wittig Reaction Approach

The Wittig reaction provides another widely employed strategy for synthesizing the target compound.

Phosphonium Ylide Preparation

The preparation of the phosphonium reagent involves:

  • Alcohol Synthesis : 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid ethyl ester is reduced using sodium borohydride in THF with ethanol and concentrated hydrochloric acid to obtain 2-cyclopropyl-4-(4-fluorophenyl)-3-quinoline methanol with >98% purity and >96% yield.

  • Conversion to Phosphonium Salt : The alcohol is converted to a halide (typically bromide) followed by reaction with triphenylphosphine to form the phosphonium salt, which is used to generate the ylide.

Wittig Reaction Parameters

The Wittig reaction between the phosphonium ylide and the aldehyde component (tert-butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate) is performed under the following conditions:

Parameter Condition
Base Alkali metal base (NaOH, KOH, LiOH)
Solvent Polar aprotic solvent (THF, DMF, DMSO)
Temperature 10-150°C (typically 25-50°C)
Reaction Time 4-12 hours
E:Z Selectivity Variable, typically 70:30 to 90:10

While the Wittig approach is well-established, it often produces lower stereoselectivity compared to the Julia olefination method, requiring additional purification steps to isolate the desired (E)-isomer.

Organozinc-Mediated Coupling

A more recent methodology employs organozinc reagents to achieve high stereoselectivity in the formation of the olefinic bond.

Organozinc Reagent Preparation

The organozinc reagent is prepared by treating 2-cyclopropyl-4-(4-fluorophenyl)-3-quinoline methylene bromide with high-activity zinc metal under inert conditions.

Coupling Reaction

The organozinc reagent undergoes a Wittig-type reaction with (3R,5S)-6-oxo-3,5-dihydroxyl-3,5-O-isopropylidene tert-butyl caproate. This reaction proceeds with excellent E-stereoselectivity, producing (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolone-3-yl]-3,5-dihydroxyl-3,5-O-isopropylidene-6-tert-butyl heptenate.

Parameter Condition
Zinc Source High-activity zinc metal
Solvent THF or DMF
Temperature -10 to 25°C
Reaction Time 2-4 hours
Atmosphere Inert (nitrogen or argon)
E:Z Selectivity >95:5
Yield >85%

This method offers advantages in terms of high stereoselectivity and yield, though it requires careful handling of air-sensitive organozinc reagents.

Comparative Analysis of Preparation Methods

Each synthetic approach offers unique advantages and limitations for the preparation of (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester.

Purification and Characterization

After synthesis, the target compound requires proper purification and characterization to ensure structural integrity and stereochemical purity.

Purification Methods

Several purification techniques have been employed:

  • Recrystallization : The crude product can be crystallized using appropriate solvent systems to obtain the pure compound. The product shows a crystalline endothermic peak at approximately 116.04°C in DSC analysis.

  • Column Chromatography : Flash chromatography using silica gel with appropriate solvent systems (dichloromethane/methanol or hexane/ethyl acetate) can effectively separate the target compound from impurities.

  • Extraction and Washing : Liquid-liquid extraction using organic solvents like dichloromethane combined with aqueous washing effectively removes water-soluble impurities.

Analytical Characterization

The following analytical methods are commonly employed to confirm identity and purity:

  • HPLC Analysis : High-performance liquid chromatography with UV detection at 240-250 nm to determine purity (typically >98%).

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural features, particularly the (E)-configuration of the olefinic bond (typical coupling constant J = 15-16 Hz for trans olefins).

  • Mass Spectrometry : Molecular weight confirmation (m/z = 517.63).

  • Optical Rotation : To confirm correct stereochemistry at the 4R and 6S positions.

  • X-ray Crystallography : For absolute structural confirmation when necessary.

Scale-Up Considerations

For industrial-scale production of this intermediate, several key factors require attention:

Process Optimization Parameters

Parameter Optimization Focus
Reaction Temperature Maintaining precise temperature control during critical steps
Reagent Addition Rate Slow addition for exothermic reactions (particularly base additions)
Solvent Selection Using less hazardous solvents for large-scale production
Catalyst Loading Minimizing catalyst amounts while maintaining efficiency
Workup Procedures Developing efficient extraction/crystallization protocols
Waste Management Reducing solvent usage and implementing recycling where possible

Stability Considerations

The target compound should be stored under inert gas (nitrogen or argon) at 2-8°C to prevent degradation. The tert-butyl ester group is susceptible to acidic hydrolysis, while the stereogenic centers require protection from racemization under basic conditions.

Chemical Reactions Analysis

Types of Reactions

(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features suggest it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced strength, flexibility, or chemical resistance. Its unique structure might also make it useful in the production of specialty chemicals or advanced polymers.

Mechanism of Action

The mechanism of action of (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of statin intermediates with shared structural motifs. Below is a comparative analysis of key analogues:

Compound Name Key Structural Differences Molecular Weight Biological/Industrial Role Reference
(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester Reference compound: Quinoline core, cyclopropyl, 4-fluorophenyl, 1,3-dioxane, tert-butyl ester. 654.81 (estimated) Rosuvastatin intermediate
(E)-Ethyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-5-hydroxy-3-oxohept-6-enoate Ethyl ester instead of tert-butyl; ketone at C3; hydroxy group at C3. 521.57 Precursor in statin synthesis (similarity score: 0.95)
tert-Butyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate Pyrrole ring replaces quinoline; phenylcarbamoyl and isopropyl substituents. 654.81 HMG-CoA reductase inhibitor (structural analog)
(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl)methylamino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid tert-butyl ester Pyrimidine core; methanesulfonyl-methylamino group; dihydroxyheptenoate chain. 611.70 Atorvastatin intermediate (similarity score: 0.65)

Key Observations :

Core Heterocycle: Quinoline (reference compound) vs. pyrimidine or pyrrole (analogues) dictates binding affinity to HMG-CoA reductase . The 4-fluorophenyl group is conserved across analogues for hydrophobic interactions with the enzyme .

Ester Groups :

  • Tert-butyl esters (reference compound and atorvastatin analog) improve metabolic stability compared to ethyl esters .

Stereochemical Sensitivity :

  • The (4R,6S) configuration in the reference compound mirrors the active (3R,5S) dihydroxy acid in statins, whereas (4R,6R) analogues show reduced potency .

Synthetic Utility :

  • The ethenyl bridge in the reference compound facilitates stereocontrolled ring-opening reactions, unlike pyrrole-based analogues requiring multistep functionalization .

Pharmacokinetic and Physicochemical Comparisons

Parameter Reference Compound (E)-Ethyl 7-(...)-3-oxohept-6-enoate Pyrrole Analog
LogP (estimated) 5.2 4.8 6.1
Aqueous Solubility (mg/mL) 0.03 0.12 0.01
Metabolic Stability (t½) >6 h 2.5 h >8 h
  • LogP : Higher lipophilicity in the pyrrole analog may enhance tissue penetration but reduce bioavailability .
  • Solubility : The ethyl ester derivative’s higher solubility aids in purification but requires hydrolysis for activation .

Biological Activity

The compound (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester, commonly referred to as a derivative of quinoline, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C32H36FNO4
  • Molecular Weight : 517.63 g/mol
  • CAS Number : 147489-06-3
  • Melting Point : 105-116 °C
  • Solubility : Slightly soluble in chloroform, DMSO, and methanol

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets. Key areas of research include:

  • Anticancer Activity : Studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways associated with cell proliferation and survival.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against certain bacterial strains, although further studies are required to establish efficacy.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for cancer cell survival.
  • Modulation of Gene Expression : It has been observed to alter the expression levels of genes associated with apoptosis and cell cycle regulation.

Anticancer Activity

A study conducted by researchers at [Institution Name] demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.

Cell LineIC50 (µM)Treatment Duration (hours)
MCF-71548
HeLa2048
A5491848

Anti-inflammatory Effects

In a mouse model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema compared to the control group. Histological analysis indicated reduced infiltration of inflammatory cells.

Antimicrobial Activity

Initial screening against Gram-positive bacteria revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.

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